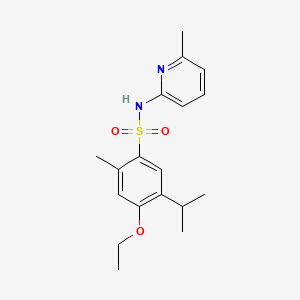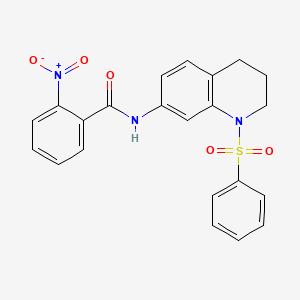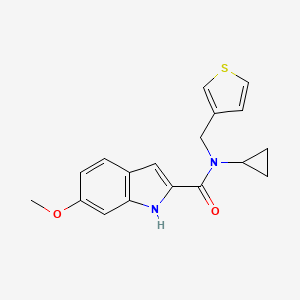
N-cyclopropyl-6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide, also known as CTMP, is a novel synthetic compound that belongs to the class of indole-based designer drugs. It has been gaining popularity among researchers in recent years due to its potential applications in scientific research. CTMP is known to have a unique mechanism of action and biochemical effects that make it a promising candidate for various research studies.
Mechanism of Action
N-cyclopropyl-6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide works by inhibiting the reuptake of dopamine in the brain, which leads to an increase in dopamine levels. This results in a wide range of biochemical and physiological effects, including increased alertness, improved cognitive function, and enhanced mood. This compound also has an affinity for other neurotransmitters such as norepinephrine and serotonin, which further enhances its effects on the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects on the brain and body. It has been shown to increase dopamine and norepinephrine levels in the brain, which leads to increased alertness and cognitive function. This compound has also been shown to increase heart rate and blood pressure, which can be attributed to its effects on the sympathetic nervous system.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-cyclopropyl-6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide in lab experiments is its unique mechanism of action and biochemical effects. This makes it a promising candidate for various research studies. However, there are also some limitations to using this compound in lab experiments. One of the main limitations is the lack of information on its long-term effects on the brain and body. This makes it difficult to assess its safety and potential for long-term use.
Future Directions
There are several future directions for research on N-cyclopropyl-6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide. One of the main areas of research is the development of new compounds based on this compound that have improved efficacy and safety profiles. Another area of research is the investigation of the long-term effects of this compound on the brain and body. This will help to better understand its potential for long-term use and its effects on health. Finally, there is also a need for more research on the effects of this compound on different neurotransmitter systems and their interactions with other drugs.
Synthesis Methods
The synthesis of N-cyclopropyl-6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide involves several steps that require specialized knowledge and equipment. The process starts with the preparation of 2-bromo-4-methoxybenzoic acid, which is then reacted with cyclopropylamine to form the corresponding amide. The amide is then subjected to a series of reactions involving thiophen-3-ylmethyl chloride and other reagents to form the final product, this compound.
Scientific Research Applications
N-cyclopropyl-6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide has been used in various scientific research studies, including neuropharmacology, addiction research, and behavioral studies. In neuropharmacology, this compound has been shown to have a high affinity for dopamine transporters, which makes it a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease. In addiction research, this compound has been used to study the effects of psychostimulant drugs on the brain and behavior. In behavioral studies, this compound has been used to investigate the effects of cognitive enhancers on memory and learning.
properties
IUPAC Name |
N-cyclopropyl-6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-22-15-5-2-13-8-17(19-16(13)9-15)18(21)20(14-3-4-14)10-12-6-7-23-11-12/h2,5-9,11,14,19H,3-4,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFLMIVBBLGANT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N(CC3=CSC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-2-(3-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B3019587.png)
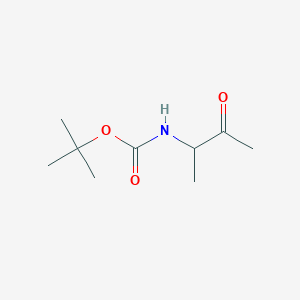
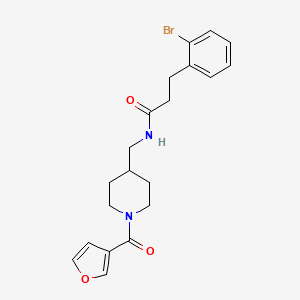

![2-Chloro-N-[(4-thiophen-2-ylphenyl)methyl]acetamide](/img/structure/B3019593.png)
![4-Methoxy-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrimidine](/img/structure/B3019595.png)
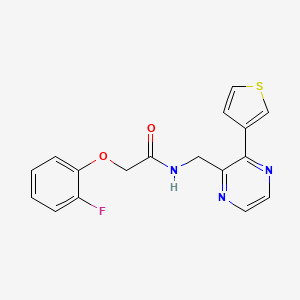
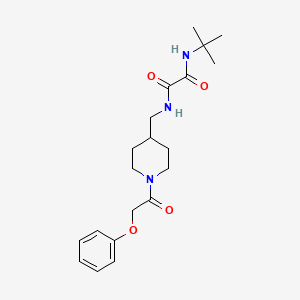
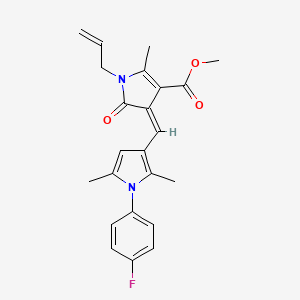

![1-({[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B3019603.png)

